[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL CAS number
[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL CAS number
An In-depth Technical Guide to [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for the design of novel therapeutic agents. Derivatives of oxazole have demonstrated potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a compound's pharmacological profile, making compounds like [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL valuable research targets.
Synthesis Methodologies
While a specific, documented synthesis for [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL is not prevalent in the literature, established methods for the synthesis of 2,4-disubstituted oxazoles can be readily adapted. The following sections describe two robust and scientifically sound approaches for its preparation.
Modified Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from α-acylamino ketones.[3] A plausible pathway to synthesize the target compound using this methodology is outlined below.
Workflow for Modified Robinson-Gabriel Synthesis
Caption: A proposed synthetic workflow for [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL via a modified Robinson-Gabriel approach.
Step-by-Step Protocol:
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Synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)oxazole:
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In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzamide (1 equivalent) and 1,3-dichloroacetone (1.2 equivalents).[4]
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Add a suitable solvent such as toluene or xylene.
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Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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-
Formation of the Acetate Intermediate:
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Dissolve the purified 2-(4-bromophenyl)-4-(chloromethyl)oxazole in a suitable solvent like acetone.
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Add potassium acetate (1.5 equivalents) and a catalytic amount of potassium iodide.
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Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
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The resulting [2-(4-bromophenyl)oxazol-4-yl]methyl acetate can be used in the next step without further purification or can be purified by chromatography.
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-
Hydrolysis to the Final Product:
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Dissolve the acetate intermediate in a mixture of methanol and water.
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Add a base such as potassium carbonate or sodium hydroxide (2-3 equivalents).
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Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The final product, [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL, can be purified by recrystallization or column chromatography.
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Synthesis via [3+2] Cycloaddition (Analogous to Isoxazole Synthesis)
An alternative and elegant approach involves a [3+2] cycloaddition reaction, which has been successfully employed for the synthesis of the isomeric isoxazole, (3-(4-bromophenyl)-isoxazol-5-yl) methanol.[5] This methodology can be adapted for the synthesis of the target oxazole.
Workflow for Cycloaddition-based Synthesis
Caption: An alternative synthetic route to the target compound based on a [3+2] cycloaddition reaction.
Step-by-Step Protocol:
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Preparation of 4-Bromobenzaldoxime:
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In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent system like ethanol/water.
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Add a base such as sodium hydroxide or pyridine to neutralize the HCl and facilitate the reaction.[5]
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Stir the mixture at room temperature or with gentle heating until the reaction is complete.
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The product, 4-bromobenzaldoxime, can be isolated by precipitation upon addition of water and purified by recrystallization.
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-
[3+2] Cycloaddition to form the Oxazole Ring:
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In a suitable reaction vessel, dissolve the 4-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.5 equivalents) in a solvent such as dichloromethane.
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Add an oxidizing agent, for instance, sodium hypochlorite, to generate the nitrile oxide in situ.[5]
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A catalyst, such as cerium ammonium nitrate (CAN), can be employed to facilitate the cycloaddition.[5]
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Stir the reaction at room temperature for an extended period (e.g., 24-48 hours), monitoring the progress by TLC.
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Upon completion, perform a work-up by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.
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After solvent removal, the crude [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL can be purified by column chromatography.
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Physicochemical and Spectroscopic Properties
While experimental data for the title compound is scarce, we can predict its properties based on known data for closely related analogs.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane. |
| Melting Point | Expected to be in the range of other crystalline bromophenyl oxazole derivatives. |
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl ring (likely two doublets in the range of 7.5-8.0 ppm), a singlet for the proton on the oxazole ring, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.[3][6][7][8][9]
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the bromophenyl ring, the oxazole ring, and the methanol substituent.[3][7][10]
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[3]
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretches of the aromatic and oxazole rings (around 3100-3000 cm⁻¹), C=N and C=C stretching of the oxazole and phenyl rings (in the 1600-1400 cm⁻¹ region), and the C-Br stretch (typically below 700 cm⁻¹).[3][11]
Potential Applications in Research and Drug Discovery
The [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL scaffold holds considerable promise for various applications, primarily driven by the diverse biological activities associated with oxazole derivatives.
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Antimicrobial Agents: Numerous studies have highlighted the potent antibacterial and antifungal properties of substituted oxazoles. The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
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Anticancer Drug Development: The oxazole nucleus is a key component of several natural products with cytotoxic activity. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential anticancer properties.
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Anti-inflammatory Agents: Oxazole derivatives have been investigated for their anti-inflammatory effects. The title compound could be a starting point for the development of novel anti-inflammatory drugs.
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Materials Science: The rigid, aromatic structure of this compound makes it a potential building block for the synthesis of novel organic materials with interesting photophysical or electronic properties.
Conclusion
[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL represents a valuable, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. This guide provides a solid foundation for its synthesis and suggests promising avenues for future research and application. The detailed synthetic protocols, based on well-established and analogous reactions, offer a clear path for its preparation, enabling further investigation into its unique properties and biological activities.
References
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Wipf, P., et al. (2004). Robinson-Gabriel-type synthesis of oxazoles from β-keto amides. Organic Letters, 6(22), 4053-4056. Available at: [Link]
- IdeXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts.
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Processes. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromophenyl)-(2,3-difluorophenyl)methanol. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). 1H NMR.
- ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol.
- SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from a relevant Preprints.
- ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
- ResearchGate. (n.d.). 1H NMR spectrum of compound 4.
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National Center for Biotechnology Information. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 5(2), 1035-1041. Available at: [Link]
- National Library of Medicine. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.
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